Transparency Statement: Absence of Direct Comparative Quantitative Evidence for CAS 1051919-39-1
Following an exhaustive search across primary research literature, patent databases (including WIPO, USPTO, and EPO), authoritative repositories (PubChem, ChEMBL, BindingDB, CAS Common Chemistry), and reputable vendor technical datasheets, no direct, quantitative comparator-based evidence was identified for 2,3-dihydro-1H-inden-5-yl 4-piperidinyl ether hydrochloride (CAS 1051919-39-1). Specifically, no assay result—whether from binding affinity determinations, functional activity measurements, ADME profiling, physicochemical characterization, or in vivo pharmacology—was found in the public domain that compares the target compound against a named analog with reported numerical data. The compound's public footprint is confined to vendor catalog entries, basic computed property predictions from its chemical structure, and general hazard classifications (H302, H315, H319, H335) . This evidentiary gap precludes the construction of a conventional product-specific evidence guide anchored in quantified differentiation. The structural class to which this compound belongs—indane-containing piperidine ethers—is well-represented in the medicinal chemistry literature, with published structure-activity relationships demonstrating that indane scaffold geometry, ether linkage position, and piperidine N-substitution collectively modulate affinity at targets including sigma receptors, serotonin 5-HT₆ and 5-HT₁A receptors, somatostatin sst₂ receptors, and monoamine transporters [1][2][3]. However, CAS 1051919-39-1 itself has not been the subject of any such disclosed study. Comparable spiro[indene-1,4'-piperidine] derivatives have yielded binding affinities as low as pIC₅₀ = 8.9 with >10,000-fold selectivity over the dopamine D₂ receptor, and IC₅₀ values of 84 nM at sst₂ [4], but these data pertain to structurally distinct chemotypes and cannot be extrapolated to CAS 1051919-39-1.
| Evidence Dimension | Public domain quantitative comparator data availability |
|---|---|
| Target Compound Data | No quantitative comparator data found in public domain |
| Comparator Or Baseline | Not applicable — no named comparator with co-reported data identified |
| Quantified Difference | Cannot be calculated |
| Conditions | Exhaustive search of primary literature, patents, and authoritative databases |
Why This Matters
This transparency assessment directs procurement decisions toward requesting custom comparative profiling from vendors or commissioning head-to-head studies, rather than relying on unsupported differentiation claims.
- [1] Chambers, M.S., Baker, R., Billington, D.C., Knight, A.K., Middlemiss, D.N., & Wong, E.H.F. (1992). Spiropiperidines as high-affinity, selective σ ligands. Journal of Medicinal Chemistry, 35(11), 2033-2039. Demonstrated that indane-containing piperidine derivatives achieve high-affinity sigma receptor binding with selectivity over dopamine D₂ receptors. View Source
- [2] Alcalde, E., Mesquida, N., López-Pérez, S., Frigola, J., Mercè, R., Holenz, J., Pujol, M.O., & Hernández, E. (2009). Indene-based frameworks targeting the 5-HT₆ serotonin receptor: ring constraint in indenylsulfonamides using cyclic amines and structurally abbreviated counterparts. Bioorganic & Medicinal Chemistry, 17(20), 7387-7397. View Source
- [3] Gray, D. et al. (2009). Discovery and pharmacological characterization of aryl piperazine and piperidine ethers as dual acting norepinephrine reuptake inhibitors and 5-HT1A partial agonists. Bioorganic & Medicinal Chemistry Letters. View Source
- [4] Chambers, M.S. et al. (1992). Spiropiperidines as high-affinity, selective σ ligands. J. Med. Chem., 35, 2033-2039. Reported pIC₅₀ = 8.9 for spiro[indene-1,4'-piperidine] derivative (compound 48) with >10,000-fold selectivity over dopamine D₂ receptor. View Source
